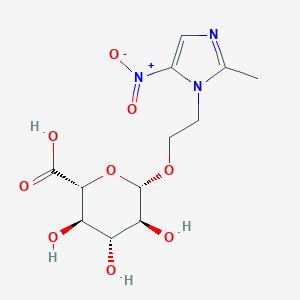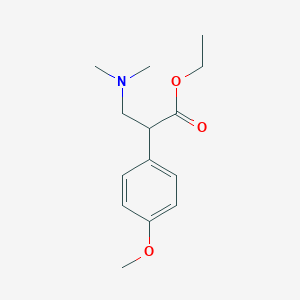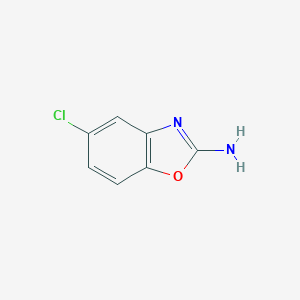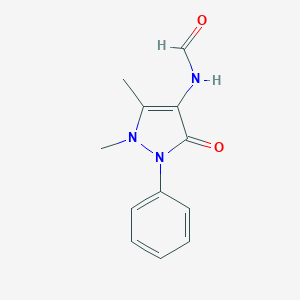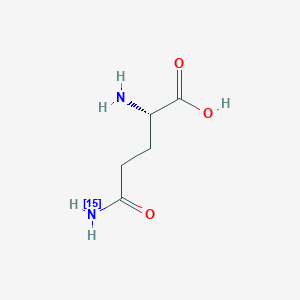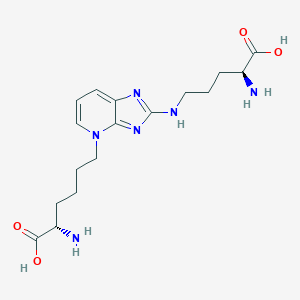
Sitosteryl palmitate
Overview
Description
Beta-Sitosteryl palmitate: is a naturally occurring phytosterol ester, formed by the esterification of beta-sitosterol and palmitic acid. It is a white to pale yellow crystalline powder, insoluble in water but soluble in organic solvents like chloroform and alcohols . This compound is found in various plant sources and is known for its potential health benefits, including anti-inflammatory and cholesterol-lowering properties .
Mechanism of Action
Target of Action
Β-sitosterol, a closely related compound, has been shown to have various targets, including smooth muscle cells and platelets . It inhibits smooth muscle cell proliferation and platelet aggregation , which could potentially be relevant for sitosteryl palmitate as well.
Mode of Action
Β-sitosterol, a similar compound, has been shown to compete with cholesterol for absorption due to the similarity in their structure . This makes it an effective antihyperlipidemic agent . It’s plausible that this compound might exhibit a similar mode of action.
Biochemical Pathways
Β-sitosterol, a related compound, is known to be biosynthesized in plants via the mevalonic acid pathway . It’s possible that this compound might affect similar pathways.
Pharmacokinetics
Β-sitosterol, a similar compound, is known to be poorly absorbed despite its high consumption in a vegetarian diet . This could potentially impact the bioavailability of this compound.
Result of Action
Β-sitosterol, a related compound, has been shown to exhibit various activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity . It’s plausible that this compound might exhibit similar effects.
Action Environment
It’s worth noting that the physicochemical characteristics of phytosterol esters, like this compound, are influenced by the chain length and degree of unsaturation of the fatty acid ester moiety .
Biochemical Analysis
Biochemical Properties
Sitosteryl palmitate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is known to have an inhibitory effect on smooth muscle cell proliferation . This interaction suggests that this compound could potentially be used in the treatment and prevention of atherosclerosis .
Cellular Effects
This compound has been found to impact various types of cells and cellular processes . For instance, it has been observed that microglia respond to palmitate exposure with increased proliferation . Moreover, while palmitate did not induce increased cytokine expression, it modified the protein cargo of released extracellular vesicles (EVs) .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein changing its subcellular localization, stability, and protein-protein interactions .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors . β-sitosterol, a similar compound, is biosynthesized in plants via the mevalonic acid pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Sitosteryl palmitate can be synthesized through the esterification of beta-sitosterol with palmitic acid. The reaction typically involves the use of an esterification agent, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of beta-Sitosteryl palmitate often involves the use of enzymatic esterification. Lipases are commonly used as biocatalysts to facilitate the esterification process, offering a more environmentally friendly and efficient method compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Beta-Sitosteryl palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-sitosterol and palmitic acid.
Hydrolysis: Under acidic or basic conditions, beta-Sitosteryl palmitate can be hydrolyzed to yield beta-sitosterol and palmitic acid.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products:
Oxidation: Beta-sitosterol and palmitic acid.
Hydrolysis: Beta-sitosterol and palmitic acid.
Scientific Research Applications
Beta-Sitosteryl palmitate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of other phytosterol esters.
- Studied for its phase behavior and polymorphism in lipid crystallization .
Biology:
- Investigated for its role in cell membrane stabilization and function.
- Studied for its effects on smooth muscle cell proliferation and platelet aggregation .
Medicine:
- Explored for its potential anti-inflammatory, cholesterol-lowering, and cardioprotective effects.
- Investigated for its role in the prevention and treatment of atherosclerosis .
Industry:
- Used in the formulation of nutraceuticals and functional foods.
- Incorporated into cosmetic products for its skin-conditioning properties .
Comparison with Similar Compounds
Beta-Sitosteryl palmitate is structurally similar to other phytosterol esters, such as:
- Beta-Sitosteryl oleate
- Beta-Sitosteryl stearate
- Beta-Sitosteryl linoleate
Uniqueness:
- Beta-Sitosteryl palmitate is unique in its specific fatty acid esterification with palmitic acid, which influences its solubility, melting point, and biological activity .
- Compared to other phytosterol esters, beta-Sitosteryl palmitate has shown distinct effects on smooth muscle cell proliferation and platelet aggregation .
By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can better utilize beta-Sitosteryl palmitate in various fields of study and industry.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJDVBNIUPPPB-FPNUYMRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315058 | |
| Record name | Sitosterol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2308-85-2 | |
| Record name | Sitosterol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Sitosteryl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitosterol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-SITOSTERYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB596GYDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of sitosteryl palmitate in food science?
A1: this compound serves as a valuable marker for detecting the presence of common wheat ( Triticum aestivum) in food products, particularly when mixed with durum wheat (Triticum durum) products. [, ] This application stems from the significant difference in this compound content between these two wheat species. Durum wheat typically contains less than 1.5 mg/100g of this compound, while common wheat exhibits a much wider range, often exceeding this value. []
Q2: How does the distribution of this compound within the wheat kernel impact its use as a marker for common wheat?
A2: Research indicates that while the germ of the wheat kernel exhibits slightly higher this compound content compared to the endosperm, the overall variation in content across different kernel fractions is minimal. [] This finding is significant as it implies that variations in milling extraction rates, within normal limits, do not significantly influence the this compound content in the final flour product. Therefore, it remains a reliable marker for common wheat presence regardless of milling variations. []
Q3: Besides wheat, in what other natural sources has this compound been identified?
A3: this compound has been found in various plant species, indicating its role as a naturally occurring compound. Examples include:
- Albizia ferruginea (roots): This plant, traditionally used for treating various ailments, was found to contain this compound. []
- Alpinia oxyphylla (seeds): This species, known for its medicinal properties, also yields this compound. []
- Eysenhardtia platycarpa (leaves and branches): This plant, traditionally used for managing blood glucose levels, contains this compound alongside other bioactive compounds. []
- Leptographium wageneri (fungus): This fungus, responsible for black stain root disease in conifers, produces this compound as a secondary metabolite. []
- Monascus purpureus (fungus): A yellow mutant of this fungus, commonly used in red yeast rice production, was found to produce this compound. []
- Nephrolepis auriculata (rhizome): This fern species contains this compound among other chemical constituents. []
- Piper betel (leaves): This plant, with a long history of traditional medicinal use, contains this compound in its leaves. [, ]
- Piper chimonantifolium (leaves): This species, known for its potential antifungal properties, contains this compound among other bioactive compounds. []
Q4: What analytical techniques are commonly employed for the identification and quantification of this compound?
A4: Researchers utilize a combination of techniques for accurate identification and quantification of this compound:
- Thin Layer Chromatography (TLC): This method allows for the separation and initial identification of this compound in samples. The use of silver nitrate impregnated silica gel plates enhances the separation and visualization of this compound. [, ]
- Gas Liquid Chromatography (GLC): Following TLC separation, GLC provides a precise method for identifying this compound by analyzing its retention time and comparing it to known standards. []
- Infrared (IR) Spectroscopy: This technique aids in confirming the identity of this compound by analyzing its unique molecular vibrations and comparing the obtained spectrum to reference data. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



